6'-Chloro-2-piperidino-o-acetotoluidide, hydrochloride
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Overview
Description
N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide chloride is an organic compound with a complex structure that includes a piperidine ring and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide chloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylaniline with piperidine and acetic anhydride under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted amides .
Scientific Research Applications
N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperidine-containing molecules. Examples include:
- N-(2-chloro-6-methylphenyl)-2-piperidin-1-ylacetamide
- N-(2-chloro-6-methylphenyl)-2-piperidin-1-ylacetamide hydrochloride .
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Properties
CAS No. |
77966-67-7 |
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Molecular Formula |
C14H20Cl2N2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-11-6-5-7-12(15)14(11)16-13(18)10-17-8-3-2-4-9-17;/h5-7H,2-4,8-10H2,1H3,(H,16,18);1H |
InChI Key |
DWPCCSCIPSZNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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